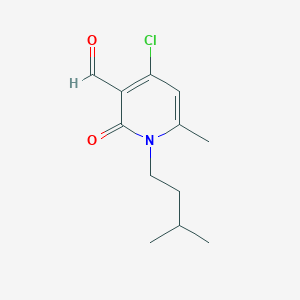

4-Chloro-1-isopentyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Description

4-Chloro-1-isopentyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a substituted dihydropyridine derivative characterized by a chloro group at position 4, a methyl group at position 6, a ketone group at position 2, and a carbaldehyde moiety at position 3. The isopentyl (3-methylbutyl) substituent at position 1 distinguishes it from closely related analogs.

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

4-chloro-6-methyl-1-(3-methylbutyl)-2-oxopyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H16ClNO2/c1-8(2)4-5-14-9(3)6-11(13)10(7-15)12(14)16/h6-8H,4-5H2,1-3H3 |

InChI Key |

RWKOHZQUJFTIJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCC(C)C)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-isopentyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones, followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-isopentyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Halogen exchange or introduction of other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds derived from dihydropyridines exhibit significant anticancer activity. For instance, derivatives of 1,4-dihydropyridine have been shown to possess antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.63 to 5.68 μM . The structural modifications of these compounds enhance their efficacy, making them promising candidates for cancer treatment.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have shown that dihydropyridine derivatives can effectively inhibit the growth of various bacteria and fungi. For example, a series of synthesized compounds demonstrated strong activity against E. coli, S. aureus, and B. subtilis at concentrations as low as 4 μg/mL, outperforming conventional antibiotics like amoxicillin .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of dihydropyridine derivatives suggest their potential in treating neurodegenerative diseases. The ability of these compounds to modulate calcium channels may contribute to their protective effects against neuronal damage .

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) have emerged as efficient synthetic strategies for creating complex dihydropyridine structures. These methods typically involve the reaction of aldehydes, amines, and α-ketoesters or related compounds in a single step, minimizing the need for purification and maximizing yield .

Green Chemistry Approaches

In line with sustainable practices, green chemistry methodologies are increasingly utilized in the synthesis of dihydropyridines. These approaches often employ environmentally benign solvents and catalysts to reduce waste and enhance safety during chemical processes .

Case Study: Anticancer Activity Evaluation

A notable study investigated the anticancer potential of a series of dihydropyridine derivatives synthesized from 4-chloro-1-isopentyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde. The results indicated that these compounds exhibited significant cytotoxic effects on colorectal adenocarcinoma cells, with structure–activity relationship (SAR) analyses revealing critical insights into molecular modifications that enhance activity .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of synthesized dihydropyridine derivatives against a panel of pathogenic microorganisms. The study concluded that certain modifications led to enhanced potency against resistant strains of bacteria and fungi, highlighting the potential for developing new antimicrobial agents from this compound class .

Data Summary Table

Mechanism of Action

The mechanism of action of 4-Chloro-1-isopentyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-Chloro-1-isopentyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can be contextualized by comparing it to analogs with varying alkyl substituents at position 1. Key compounds include:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Alkyl Substituent (Position 1) | Key Features |

|---|---|---|---|---|

| 4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | 1018525-23-9 | C₉H₁₀ClNO₂ | Ethyl (linear) | Shorter chain, higher polarity |

| 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde | 60903-07-3 | C₁₀H₁₂ClNO₂ | Propyl (linear) | Moderate lipophilicity |

| This compound | Not explicitly provided | C₁₂H₁₆ClNO₂ | Isopentyl (branched) | Enhanced lipophilicity, steric bulk |

Key Findings:

Lipophilicity and Solubility: The ethyl analog (C₉H₁₀ClNO₂) is expected to exhibit higher aqueous solubility due to its shorter alkyl chain, while the isopentyl derivative’s branched structure reduces polarity, favoring organic solvents . Propyl (C₁₀H₁₂ClNO₂) and isopentyl variants may partition differently in biological systems, impacting applications like drug delivery .

Reactivity :

- Steric hindrance from the isopentyl group could slow nucleophilic attacks at the aldehyde or adjacent positions compared to less bulky analogs .

- The ethyl and propyl derivatives may undergo faster alkylation or oxidation reactions due to reduced steric effects.

Analytical Characterization: All compounds are analyzed via NMR, HPLC, and LC-MS (as noted in product specifications), with branching in the isopentyl variant likely causing distinct NMR splitting patterns .

Synthetic Considerations :

- Synthesis of the isopentyl derivative may require bulkier alkylating agents, whereas ethyl and propyl analogs can be prepared using simpler reagents like ethyl or propyl halides .

Biological Activity

4-Chloro-1-isopentyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14ClN2O

- Molecular Weight : 238.70 g/mol

- IUPAC Name : this compound

The structure features a dihydropyridine ring, which is known for its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to 4-Chloro-1-isopentyl-6-methyl-2-oxo-1,2-dihydropyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit mutant isocitrate dehydrogenase (IDH) enzymes, which play a role in cancer metabolism. The inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .

The proposed mechanisms through which these compounds exert their biological effects include:

- Enzyme Inhibition : Inhibition of metabolic enzymes such as IDH can disrupt cancer cell metabolism.

- Apoptosis Induction : Compounds may trigger apoptotic pathways in malignant cells.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which can be beneficial in treating cancer-related inflammation.

Case Study 1: Antitumor Activity

In a study conducted on various pyridine derivatives including 4-Chloro variants, researchers found that these compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study reported IC50 values indicating effective concentrations for inducing cell death .

Case Study 2: Enzyme Interaction Studies

A detailed investigation into the interaction of this compound with IDH enzymes revealed that it binds competitively, thereby inhibiting the enzyme's activity. This was confirmed through molecular docking studies and enzyme kinetics analysis .

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.